molecular formula C11H19NO B2383122 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane CAS No. 2306278-17-9

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane

Cat. No.: B2383122
CAS No.: 2306278-17-9
M. Wt: 181.279
InChI Key: ABZCUIRLPSOERT-UHFFFAOYSA-N
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Description

2-(Methoxymethylene)-7-methyl-7-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro ring

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism would depend on the biological target. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of solvents such as methanol or dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethylene group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Properties

IUPAC Name

2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZCUIRLPSOERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=COC)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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